REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([N+:18]([O-:19])=[O:20])[c:6]([N:9]2[CH2:10][CH2:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]32)[cH:7][cH:8]1.[ClH:21].[NH2:22][c:23]1[cH:24][c:25]([O:26][CH3:27])[cH:28][cH:29][c:30]1[N:31]1[c:32]2[c:33]([cH:34][cH:35][cH:36][cH:37]2)[CH2:38][CH2:39]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([NH2:18])[c:6]([N:9]2[CH2:10][CH2:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]32)[cH:7][cH:8]1
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Name
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COc1ccc(N2CCc3ccccc32)c([N+](=O)[O-])c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N2CCc3ccccc32)c([N+](=O)[O-])c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COc1ccc(N2CCc3ccccc32)c(N)c1
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Name
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Type
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product
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Smiles
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COc1ccc(N2CCc3ccccc32)c(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |